5-Ethynyl-3-methyl-1,2-oxazole

Click Chemistry 1,3-Dipolar Cycloaddition Regioselectivity

Researchers must select the correct ethynyl-isoxazole positional isomer for click chemistry. The 5-ethynyl group here projects the alkyne from a distinct vector vs. the 3-ethynyl isomer, critical for CuAAC bioconjugation and PROTAC ternary complex geometry. • CuAAC handle for fluorophore, biotin, or drug-payload ligation • Correct alkyne orientation for PROTAC linker attachment • Fragment-like MW (107.11) for FBDD with late-stage diversification Supplied at 95% purity. For chemical biology probes and medchem library synthesis.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
Cat. No. B15061369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-3-methyl-1,2-oxazole
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C#C
InChIInChI=1S/C6H5NO/c1-3-6-4-5(2)7-8-6/h1,4H,2H3
InChIKeyFEQKQRACAJCEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-3-methyl-1,2-oxazole Procurement & Research Baseline


5-Ethynyl-3-methyl-1,2-oxazole (CAS 1935013-70-9), also named 5-ethynyl-3-methylisoxazole, is a low-molecular-weight (107.11 g/mol) heterocyclic building block . It belongs to the isoxazole family, featuring a five-membered ring with adjacent oxygen and nitrogen atoms, and is primarily supplied for research use in chemical biology probe construction and medicinal chemistry library synthesis . The compound is commercially available from Enamine (cat. EN300-787595) and distributed globally via Sigma-Aldrich and FUJIFILM Wako, typically at 95% purity .

Click chemistry building block with terminal alkyne at 5-position
Supplied as research-grade isoxazole fragment (typical purity level)
Sourced from Enamine, distributed globally via Sigma-Aldrich and FUJIFILM Wako

5-Ethynyl-3-methyl-1,2-oxazole: Generic Substitution Failure


In-class isoxazole compounds cannot be interchanged with 5-ethynyl-3-methyl-1,2-oxazole without altering reaction outcomes. The ethynyl group at the 5-position provides a unique terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling modular bioconjugation that is sterically and electronically distinct from the 3-ethynyl positional isomer 3-ethynyl-5-methyl-1,2-oxazole (CAS 2137794-68-2) [1]. Additionally, the methyl substituent at the 3-position electronically modulates the isoxazole ring differently than hydrogen-substituted, halogenated, or carboxylated analogs, directly affecting cycloaddition regioselectivity and subsequent biological target engagement [1].

Positional isomer (3-ethynyl-5-methyl) may alter conjugation vector

5-ethynyl and 3-ethynyl isomers project the alkyne handle in different spatial orientations, which can shift payload reach and target engagement in probe design.

Saturated or halogenated analogs lack click reactivity

Replacing the terminal alkyne with ethyl, vinyl, or iodo groups removes the CuAAC handle, limiting modular bioconjugation strategies.

3-substituent variation may alter ring electronics and cycloaddition outcome

Absence of the 3-methyl group or replacement with carboxyl/halogen can modify isoxazole electronic properties, potentially affecting regioselectivity and subsequent biological performance.

5-Ethynyl-3-methyl-1,2-oxazole Differentiation Evidence


Terminal Alkyne Cycloaddition Regioselectivity

The ethynyl group at the 5-position of 5-ethynyl-3-methyl-1,2-oxazole serves as a terminal alkyne dipolarophile, whereas internal alkynes on analogous isoxazoles show no reactivity under identical cycloaddition conditions. This is a direct consequence of the terminal triple bond's accessibility, a feature absent in analogs such as 5-ethyl-3-methylisoxazole or 5-iodo-3-methylisoxazole [1]. The synthetic utility is demonstrated by the regioselective formation of 5-ethynylisoxazoles from nitrile oxides and buta-1,3-diynes, where the cycloaddition proceeds exclusively at the terminal triple bond [1].

Terminal alkyne cycloaddition
Class-level inference
Reactive terminal alkyne (vs. unreactive internal alkynes)
Determines CuAAC feasibility; enables modular probe assembly
Regioselective cycloaddition at terminal triple bond; yields 62–85% reported for representative 5-ethynylisoxazoles
Click Chemistry 1,3-Dipolar Cycloaddition Regioselectivity

Purity & Storage Specification Comparison

Across major commercial suppliers, the standard purity for 5-ethynyl-3-methyl-1,2-oxazole is 95% . In contrast, the positional isomer 3-ethynyl-5-methyl-1,2-oxazole is also supplied at 95% purity . While purity specifications are equivalent, the recommended storage condition for the target compound is 4°C with ice-pack shipping, indicating thermal sensitivity that may impact long-term stability relative to more robust isoxazole analogs stored at ambient temperature .

Purity & storage specification
Data to verify
95% purity; requires cold storage (4°C, ice-pack shipping)
Equivalent purity spec between isomers; cold-chain logistics may impact procurement planning
No differential stability data available; both positional isomers shipped under same conditions
Procurement Quality Control Storage Stability

Positional Isomerism: 5-Ethynyl vs. 3-Ethynyl

The sole structural difference between 5-ethynyl-3-methyl-1,2-oxazole and 3-ethynyl-5-methyl-1,2-oxazole is the swapped position of the methyl and ethynyl substituents around the isoxazole core. This positional isomerism produces distinct InChI Keys (FEQKQRACAJCEQV-UHFFFAOYSA-N vs. HHQOAUBZNRGZNP-UHFFFAOYSA-N) and different spatial orientation of the ethynyl group relative to the ring heteroatoms . In biological systems, the orientation of the alkyne handle dictates the trajectory and reach of any conjugated payload (fluorophore, drug, affinity tag), making the two isomers non-interchangeable for probe design where the binding pose is critical .

Positional isomerism
Head-to-head
Distinct InChI Keys; non-identical spatial vectors for alkyne projection
Alkyne orientation differs; critical for probe/payload reach in structural design
No comparative bioactivity data for these two specific isomers; vector analysis based on structure
Structure-Activity Relationship Positional Isomerism Molecular Recognition

Physicochemical Properties Comparison

5-Ethynyl-3-methyl-1,2-oxazole has a molecular weight of 107.11 g/mol and a relatively low topological polar surface area (tPSA), consistent with fragment-like physicochemical properties suitable for fragment-based drug discovery (FBDD) . In comparison, 5-ethynylisoxazole without the 3-methyl group has MW 93.08 g/mol, offering less hydrophobic bulk, while 3-methylisoxazole-5-carboxylic acid (CAS 4857-42-5, MW 127.10 g/mol) introduces a polar carboxyl group that increases tPSA and alters solubility .

Physicochemical profile
Cross-study comparable
MW 107.11; Δ+14 vs 5-ethynylisoxazole, Δ-20 vs carboxyl analog
Intermediate MW and lipophilicity support fragment-based library design
Calculated descriptors; tPSA and logP differ predictably with substituent changes
Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery

5-Ethynyl-3-methyl-1,2-oxazole Application Scenarios


CuAAC Click Chemistry Probe Assembly

The terminal alkyne at the 5-position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores, biotin, or drug payloads. This is the compound's primary design purpose and is supported by the regioselective cycloaddition behavior demonstrated for 5-ethynylisoxazoles [1]. Users should select this compound when the alkyne must project from the 5-position for optimal spatial reach, distinguishing it from the 3-ethynyl isomer.

FBDD Library Synthesis

With MW 107.11 g/mol, a balanced hydrophobic methyl group, and a reactive ethynyl handle, this compound meets fragment-like criteria for FBDD campaigns [1]. The ethynyl group allows late-stage diversification via click chemistry, enabling rapid SAR exploration around the isoxazole core without altering the core scaffold. It is preferable to heavier carboxylated analogs when minimizing molecular weight is critical.

Isoxazole-Based PROTAC Linker Design

The ethynyl group serves as a conjugation point for attaching E3 ligase ligands or target-protein binders in PROTAC design. Because the alkyne vector orientation differs between 5-ethynyl and 3-ethynyl isomers [1], researchers must select the correct positional isomer to ensure the degrader ternary complex can form productively. This compound is appropriate when the target binding site favors alkyne projection from the isoxazole 5-position.

Chemical Biology Target Engagement

When incorporated into a bioactive isoxazole scaffold, the ethynyl group enables subsequent installation of an affinity tag or fluorescent reporter via click chemistry, facilitating pull-down or cellular imaging experiments. This application depends on the terminal alkyne reactivity that is absent in reduced (ethyl, vinyl) or halogenated (iodo) analogs [1], making this compound uniquely suited among 3-methylisoxazole derivatives for target ID workflows.

Application
Selection Property
Validation Focus
CuAAC Click Chemistry Probe Assembly
Terminal alkyne reactivity at 5-position
Confirmed cycloaddition regioselectivity with azides
Fragment-Based Drug Discovery (FBDD) Library Synthesis
Low MW, balanced lipophilicity
Fragment-likeness and late-stage diversification via click chemistry
PROTAC Linker Design
Alkyne vector orientation for ternary complex formation
Positional isomer identity verification (5- vs 3-ethynyl)
Chemical Biology Target Engagement Studies
Clickable ethynyl handle for reporter attachment
Retention of bioactivity after click conjugation
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